TRC051384

概要

説明

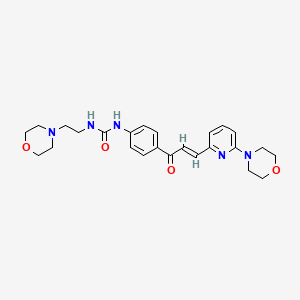

N-[2-(4-Morpholinyl)ethyl]-N’-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features multiple functional groups, including morpholine, pyridine, and urea, which contribute to its diverse chemical properties and reactivity.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-Morpholinyl)ethyl]-N’-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyridine derivative: This step involves the reaction of 4-morpholinylpyridine with an appropriate aldehyde under acidic conditions to form the desired pyridine derivative.

Coupling with phenyl isocyanate: The pyridine derivative is then reacted with phenyl isocyanate to form the urea linkage.

Introduction of the morpholine group: The final step involves the reaction of the intermediate product with morpholine under basic conditions to introduce the morpholine group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

化学反応の分析

Types of Reactions

N-[2-(4-Morpholinyl)ethyl]-N’-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and pyridine rings.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.

Substitution: Various nucleophiles such as amines, thiols, or halides; reactions often conducted under basic or acidic conditions depending on the nucleophile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

科学的研究の応用

Preclinical Studies

-

Neuronal Injury Reduction :

A study demonstrated that TRC051384 significantly reduces neuronal injury and disability when administered after the onset of ischemia in rat models. Specifically, treatment initiated 4 hours post-ischemia led to an 87% reduction in the area of infarcted tissue and a 25% reduction in brain edema. Furthermore, survival rates improved significantly, with 50% survival by day 2 and 67.3% by day 7 following treatment . -

Delayed Treatment Efficacy :

The compound's efficacy in delayed treatment scenarios highlights its potential as a therapeutic agent for acute ischemic stroke, where immediate intervention may not always be feasible. The study used magnetic resonance imaging to assess infarct progression and neurological outcomes .

Other Neurological Conditions

-

Protection Against Necroptosis :

This compound has shown protective effects against necroptosis, a form of programmed cell death associated with various neurodegenerative diseases. This suggests its potential utility in conditions such as Alzheimer's disease, where cellular stress responses are critical to maintaining neuronal viability . -

Thrombus Formation Inhibition :

Research indicates that this compound may also influence platelet aggregation and thrombus formation. In mouse models, administration of the compound delayed thrombus formation without increasing bleeding risk, suggesting its dual role in enhancing neuroprotection while mitigating thrombotic complications .

Data Summary

Case Study: Delayed Intervention in Stroke

A notable case involved administering this compound at varying time points post-ischemia (4 hours vs. 8 hours). Results showed that even when treatment was delayed, significant reductions in neuronal injury were observed, indicating that this compound could be a viable option for patients who cannot receive immediate treatment after a stroke .

Case Study: Neuroprotection in Alzheimer’s Disease Models

In studies examining neurodegenerative conditions, this compound was applied to cell cultures exposed to stressors mimicking Alzheimer's pathology. The compound's ability to induce HSP70 was correlated with improved cell viability and maintenance of cellular structures, suggesting its potential as a therapeutic agent for Alzheimer's disease .

作用機序

The mechanism of action of N-[2-(4-Morpholinyl)ethyl]-N’-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.

類似化合物との比較

Similar Compounds

N-[2-(4-Morpholinyl)ethyl]-N’-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea: Similar in structure but may have different substituents on the morpholine or pyridine rings.

N-[2-(4-Morpholinyl)ethyl]-N’-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]carbamate: Contains a carbamate group instead of a urea group.

N-[2-(4-Morpholinyl)ethyl]-N’-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]amide: Features an amide group in place of the urea group.

Uniqueness

The uniqueness of N-[2-(4-Morpholinyl)ethyl]-N’-[4-[3-[6-(4-morpholinyl)-2-pyridinyl]-1-oxo-2-propen-1-yl]phenyl]urea lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and advanced materials.

生物活性

TRC051384 is a novel compound recognized for its significant biological activity, particularly as an inducer of heat shock protein 70 (HSP70). This compound has shown promise in various therapeutic applications, particularly in neuroprotection and anti-inflammatory responses. Below is a detailed examination of its biological activity, supported by relevant research findings and case studies.

This compound functions primarily through the activation of Heat Shock Factor 1 (HSF1), which leads to the induction of HSP70. This induction is crucial as HSP70 plays a protective role in cellular stress responses, particularly during ischemic events. The compound's ability to enhance HSP70 expression results in increased chaperone activity and anti-inflammatory effects, which are vital for neuronal protection during ischemic conditions .

Research Findings

-

Neuroprotective Effects :

- A study demonstrated that this compound significantly reduces neuronal injury in a rat model of transient cerebral ischemia. When administered 4 to 8 hours post-ischemia onset, it resulted in an 87% reduction in the area of the penumbra recruited to infarct and a 25% reduction in brain edema. Furthermore, survival rates improved significantly, with a 67.3% survival rate by day 7 post-treatment .

- Anti-Inflammatory Activity :

- Thrombus Formation :

Case Study 1: Delayed Treatment in Ischemic Stroke

In a controlled study involving rats subjected to focal cerebral ischemia, this compound was administered at varying times post-ischemia onset (4 and 8 hours). The results indicated that even delayed administration could significantly reduce neuronal damage and improve neurological outcomes, suggesting that this compound may be effective even when treatment is initiated after the onset of ischemia .

Case Study 2: Thrombotic Challenges

In another study focused on thrombotic challenges in mice, this compound was evaluated for its effects on thrombosis development. The findings indicated that the compound did not increase bleeding risk while effectively enhancing vascular thrombomodulin expression, which is critical for maintaining hemostasis during thrombotic events .

Data Tables

| Study | Model | Treatment Timing | Outcome | Survival Rate Improvement |

|---|---|---|---|---|

| Study 1 | Rat | 4 hours post-ischemia | Significant reduction in infarct area and edema | 67.3% by day 7 |

| Study 2 | Mouse | N/A | Delayed thrombus formation without increased bleeding risk | Not applicable |

特性

IUPAC Name |

1-(2-morpholin-4-ylethyl)-3-[4-[(E)-3-(6-morpholin-4-ylpyridin-2-yl)prop-2-enoyl]phenyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H31N5O4/c31-23(9-8-21-2-1-3-24(27-21)30-14-18-34-19-15-30)20-4-6-22(7-5-20)28-25(32)26-10-11-29-12-16-33-17-13-29/h1-9H,10-19H2,(H2,26,28,32)/b9-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQTSPANZQDCPLB-CMDGGOBGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCNC(=O)NC2=CC=C(C=C2)C(=O)C=CC3=NC(=CC=C3)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1CCNC(=O)NC2=CC=C(C=C2)C(=O)/C=C/C3=NC(=CC=C3)N4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H31N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。